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Efficacy & Safety Profile: 200 mg vs. 400 mg

Table 1: Efficacy Endpoints from Phase 3 Adult Trials (6-Week Treatment) [1]

. 200 mg 400 mg

Efficacy Measure Placebo
TDD TDD

Study 1: LSM Difference vs Placebo in AISRS at Day 42 -3.16 -2.74 —
(p=0.019) (p=0.039)

Study 1: Effect Size vs Placebo -0.28 -0.24 —

Study 2: LSM Difference vs Placebo in AISRS at Day 42 -4.01 -4.47 —
(p=0.002) (p=0.001)

Study 2: Effect Size vs Placebo -0.37 -0.40 —

Key Secondary Endpoint: Significant improvement in CGI-
S at Day 42 in both studies for both doses [2].

Table 2: Safety and Tolerability Profile [1] [3]
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400 mg
Parameter 200 mg TDD Notes
TDD
Most Common TEAEs Decreased appetite, headache, In pooled analysis,
(Incidence >5% & nausea, dry mouth, upper no TEAE exceeded
>Placebo) respiratory tract infection, diarrhea 7% incidence [2].
[2].
TEAE Leading to 12.3% (in Data for 400 mg TDD
Discontinuation 52-week from long-term study
study) [3].

Serious Adverse Events
(SAEs)

Abuse Potential

Cardiac Repolarization

(QTc)

Low incidence; none considered
drug-related in long-term study [3].

Low, based on human abuse liability

study [1].

No clinically meaningful effect at
supratherapeutic dose (800 mg

TDD) [4].

Detailed Experimental Protocols

For your experimental design and troubleshooting, here are the methodologies from key studies.

Phase 3 Pivotal Trial Design (Adults)

This protocol established the efficacy and safety of 200 mg and 400 mg TDD [1].

e Objective: To evaluate the efficacy, safety, and tolerability of centanafadine-SR (200 mg/d and 400
mg/d) versus placebo in adults (18-55 years) with moderate-to-severe ADHD.
¢ Design: Randomized, double-blind, placebo-controlled, parallel-group, multicenter studies.

e Treatment Periods:

o Screening/Washout: Up to 28 days.
o Single-blind Placebo Run-in: 7 days to establish a baseline and exclude placebo responders.
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o Double-blind Treatment: 42 days. Subjects randomized 1:1:1 to:
= 200 mg/d group: Received 200 mg TDD from Day 1.
= 400 mg/d group: Titrated from 200 mg TDD on Day 1 to 400 mg TDD on Day 8.
= Placebo group.
o Safety Follow-up: 10 days post-last dose.
e Primary Efficacy Endpoint: Change from baseline to Day 42 in the Adult ADHD Investigator
Symptom Rating Scale (AISRS) total score.
e Key Secondary Endpoint: Change from baseline to Day 42 in the Clinical Global Impression-
Severity of lliness Scale (CGI-S).

The workflow of this trial design is summarized in the diagram below.
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Subject Screening & Washout
(Up to 28 days)

Single-blind Placebo Run-in
(7 days)

Exclude Placebo Responders?

(=30% improvement on ASRS)

Randomization 1:1:1

Arm 1: Centanafadine Arm 2: Centanafadine Arm 3: Placebo
200 mg/d (42 days) 400 mg/d (42 days) (42 days)

Primary Endpoint Analysis:
Change in AISRS Score

Safety Follow-up
(10 days post-dose)

Phase 3 Clinical Trial Workflow

Click to download full resolution via product page

Thorough QT Study (Cardiac Safety)
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This protocol is critical for assessing the proarrhythmic potential of a new drug [4].

¢ Objective: To evaluate the effect of centanafadine on cardiac repolarization by measuring the QTc
interval.

e Design: Double-blind, randomized, placebo- and active-controlled (moxifloxacin 400 mg), 3-period
crossover trial in healthy adults.

¢ Dosing: A supratherapeutic dose of centanafadine-SR (800 mg TDD, given as 400 mg twice daily)
was used to test safety margins.

e ECG Assessments: Continuous digital 12-lead ECG monitoring was performed at multiple time
points pre- and post-dose.

e Primary Endpoint: Placebo-corrected change-from-baseline in QTc (AAQTc), analyzed via
concentration-QTc (C-QTc) modeling.

¢ Result: The C-QTc slopes for centanafadine and its major metabolite were not statistically
significant, indicating no clinically meaningful effect on cardiac repolarization [4].

Frequently Asked Questions for Researchers

Q1: How does the efficacy of centanafadine compare to established treatments like methylphenidate?
An indirect comparison analysis suggests that centanafadine has comparable efficacy to controlled-release
methylphenidate at 4 weeks but with a significantly lower risk of insomnia[-]. The effect sizes for
centanafadine in adult trials (ranging from -0.24 to -0.40) [1] are generally consistent with nonstimulants
and somewhat lower than those reported for some stimulants, positioning it as a viable nonstimulant option

[5].

Q2: What is the recommended dosing titration strategy for the 400 mg TDD? The Phase 3 protocols
specify a short titration for the 400 mg TDD group: initiate at 200 mg TDD on Day 1 and escalate to the
target 400 mg TDD on Day 8. This was found to be well-tolerated [1].

Q3: Is there a safety advantage for the 200 mg dose over the 400 mg dose? While both doses
demonstrated a good safety profile, the overall rate of treatment-emergent adverse events (TEAEs)
showed a small increase with the increasing dose [1]. Therefore, the principle of "start low and go slow"

applies. The 200 mg dose may be preferable for patients who are more sensitive to medication side effects.

Q4: What are the key exclusion criteria from clinical trials that are critical for safety? Standard

exclusion criteria in these studies included [1] [4]:
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e Comorbid psychiatric diagnoses (e.g., psychotic symptoms, autism spectrum disorder).

¢ Significant cardiovascular disease, history of clinically significant tachycardia, hypertension, or
abnormal ECG findings (e.g., QTcF >450/470 ms).

¢ History of seizures, substance abuse, or intellectual disability.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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